5-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole
Description
5-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a naphthyl group, and a tetrazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C18H13FN6 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-1-naphthalen-1-yltetrazol-5-amine |
InChI |
InChI=1S/C18H13FN6/c19-15-10-8-13(9-11-15)12-20-21-18-22-23-24-25(18)17-7-3-5-14-4-1-2-6-16(14)17/h1-12H,(H,21,22,24)/b20-12+ |
InChI Key |
WKVBTFJOJWETFR-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)N/N=C/C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)NN=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with naphthyl isocyanide under controlled conditions to yield the final tetrazole compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
5-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline
- 2-(4-Fluorophenyl)-5-[(2E)-2-(1H-indol-3-ylmethylene)hydrazino]-1,3-oxazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 5-[(2E)-2-[(4-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE stands out due to its unique combination of a fluorophenyl group, a naphthyl group, and a tetrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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